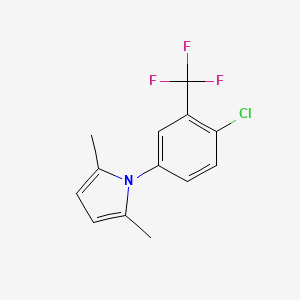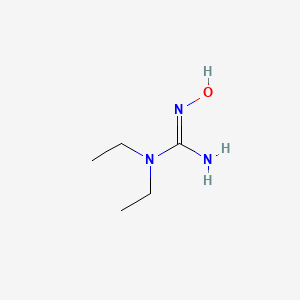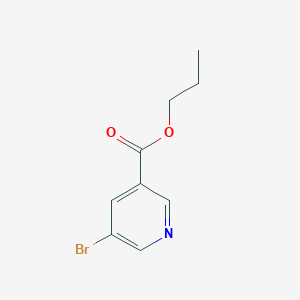![molecular formula C11H21NO3 B6352685 t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0](/img/structure/B6352685.png)
t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The crowded tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Chemical Reactions Analysis
The tert-butyl group in the molecule is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Functionalized Pyrrolinone Derivatives : t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, a category including t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, are used in the synthesis of 5-methoxypyrrolin-2-one derivatives. These derivatives are further functionalized to create a variety of pyrrolinone derivatives. This synthesis is significant for developing methods to prepare pyrrole rings and coupling reactions, contributing to the synthesis of phytochromobilin and other bilin chromophores (Sakata et al., 2010).
Production of Chiral Fluoroalkylated Prolinols : Chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to this compound, undergoes reduction to yield (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This process is noteworthy for its high diastereoselectivities and yields, relevant in the synthesis of fluoroalkylated prolinols (Funabiki et al., 2008).
Crystallography and Structural Analysis
- Crystallographic Studies : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, structurally related to this compound, has been studied in terms of its crystal structure. This study provides insights into the molecular configuration and hydrogen bonding patterns, valuable for understanding the structural characteristics of similar compounds (Weber et al., 1995).
Chemical Properties and Analysis
- Analysis in Gas Chromatography-Mass Spectrometry : T-butyldimethylsilyl derivatives, closely related to this compound, are used in the analysis of steroids via gas chromatography-mass spectrometry. This application is essential for understanding the stability and analytical behavior of various steroids (Gaskell & Brooks, 1976).
Mecanismo De Acción
Direcciones Futuras
The direct and sustainable synthesis of tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, using flow microreactor systems, represents a promising direction for future research . This process is more efficient, versatile, and sustainable compared to the batch , suggesting its potential for large-scale applications in synthetic organic chemistry.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOAQQODYAQBD-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)




